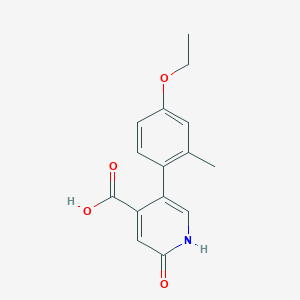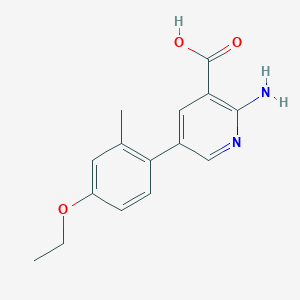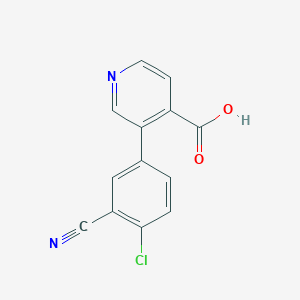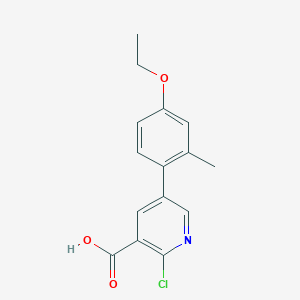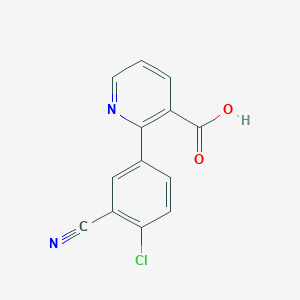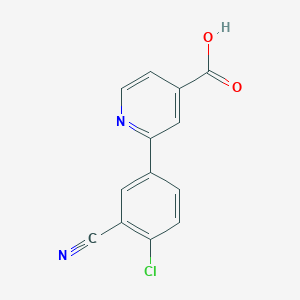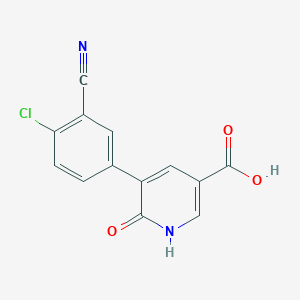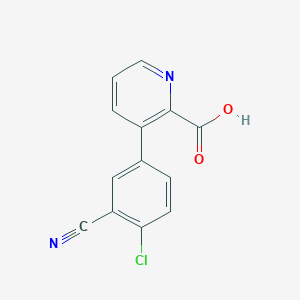
3-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% (3-CPCA) is a synthetic compound derived from picolinic acid and 4-chloro-3-cyanophenol. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments. 3-CPCA is widely used as a reagent for various chemical reactions, and its structure makes it a promising candidate for drug development. Additionally, 3-CPCA has been found to have a number of biochemical and physiological effects, which could have potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has a wide range of applications in scientific research and laboratory experiments. It is often used as a reagent in chemical reactions, such as the synthesis of other compounds or the preparation of samples for analysis. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects, which could have potential therapeutic applications. For example, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not fully understood, but it is believed to involve several biochemical pathways. It is believed that 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% binds to certain receptors in the body, which then activate various biochemical pathways. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition of COX-2 is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. As mentioned above, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been found to have anti-tumor effects, and it has also been found to have anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments is its high purity, which makes it an ideal reagent for chemical reactions. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is relatively cheap and easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, there are some limitations to using 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments. For example, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is a relatively unstable compound, which can make it difficult to store and use over a long period of time.
Direcciones Futuras
Given the potential therapeutic applications of 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95%, there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95%, such as its potential use as an anti-inflammatory or anti-tumor agent. Finally, further research could be conducted to explore the potential applications of 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in drug development, such as the development of new drugs based on its structure.
Métodos De Síntesis
3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized by several different methods, including the direct condensation of picolinic acid and 4-chloro-3-cyanophenol. The reaction is carried out in aqueous media at a temperature of 60-70°C, and the yield of the reaction is typically around 95%. The reaction can also be carried out in organic solvents such as ethanol or methanol, but the yields of these reactions are typically lower. Additionally, 3-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized from the condensation of 4-chloro-3-cyanophenol and picolinic acid in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propiedades
IUPAC Name |
3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-4-3-8(6-9(11)7-15)10-2-1-5-16-12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCYKBRXTYZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

